4-Bromo-7-chlorothieno[2,3-c]pyridine
Description
Chemical Classification and Nomenclature
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The compound belongs to the broader category of thienopyridines, which are defined as heterocyclic compounds containing a thiophene ring fused to a pyridine ring. Within this classification, the [2,3-c] designation indicates the specific pattern of ring fusion, where the thiophene ring is connected to the pyridine ring through carbons 2 and 3 of the thiophene and carbons adjacent to the nitrogen in the pyridine ring.
The compound carries multiple identifiers across different chemical databases and nomenclature systems. The Chemical Abstracts Service registry number 1803571-85-8 provides a unique identifier for this specific molecular structure. Additionally, the compound is catalogued under the MDL number MFCD28714528, which serves as an alternative database identifier. The structural formula representation using Simplified Molecular Input Line Entry System notation appears as ClC1=C2SC=CC2=C(Br)C=N1, which provides a linear textual description of the molecular connectivity.
The systematic naming convention also encompasses alternative nomenclature forms that may appear in different chemical contexts. The compound may be referenced as thieno[2,3-c]pyridine, 4-bromo-7-chloro-, following the practice of listing the base heterocyclic system first followed by substitution patterns. This nomenclature approach facilitates clear communication within the scientific community and ensures unambiguous identification of the compound across various research and commercial applications.
Historical Context in Heterocyclic Chemistry
The development of thienopyridine chemistry represents a significant chapter in the evolution of heterocyclic compound synthesis and application. Historical research in this field can be traced to fundamental investigations into fused ring systems that combine different heteroatoms, particularly the systematic exploration of sulfur and nitrogen-containing bicyclic structures. Early synthetic approaches to thienopyridine systems involved multi-step procedures that typically commenced with either thiophene or pyridine precursors and employed various cyclization strategies to construct the fused ring framework.
Research documented in comprehensive synthetic studies has revealed that the preparation of thienopyridines historically required sophisticated methodologies, including Skraup-type syntheses, Bischler-Napieralski reactions, and Pomeranz-Fritsch cyclizations. These classical approaches, while effective, often suffered from limitations including extended reaction times, moderate yields, and the formation of undesired side products. The development of more efficient synthetic routes has been driven by the recognition of thienopyridines as privileged scaffolds in medicinal chemistry, particularly for their role in anti-platelet therapy and cardiovascular disease management.
The historical progression of thienopyridine research has been significantly influenced by the discovery of their biological activities, particularly their function as adenosine diphosphate receptor inhibitors with P2Y12 selectivity. This pharmacological significance has motivated extensive research into structural modifications of the basic thienopyridine framework, leading to the development of specific derivatives such as ticlopidine, clopidogrel, and prasugrel. The synthesis of halogenated derivatives like this compound represents a continuation of this historical trajectory, where specific substitution patterns are explored to understand structure-activity relationships and develop new synthetic methodologies.
Structural Significance within Thienopyridine Family
The structural architecture of this compound exemplifies the fundamental characteristics that define the thienopyridine family while incorporating specific modifications that influence its chemical behavior and potential applications. The bicyclic framework consists of a five-membered thiophene ring fused to a six-membered pyridine ring, creating a planar aromatic system with delocalized electron density across both rings. This fused ring arrangement results in a rigid molecular structure that contrasts with more flexible heterocyclic systems and contributes to specific binding interactions in biological contexts.
The positional isomerism within thienopyridine systems represents a critical aspect of structural diversity within this compound family. The [2,3-c] fusion pattern in this compound differs from alternative arrangements such as [3,2-c] seen in other thienopyridine derivatives. This distinction in ring fusion geometry affects the electronic distribution within the molecule and influences the chemical reactivity of specific positions on the fused ring system. Comparative analysis with related compounds such as 3-Bromo-7-chlorothieno[2,3-c]pyridine reveals how subtle changes in substitution patterns can lead to different chemical and physical properties.
The halogen substitution pattern in this compound introduces significant electronic and steric effects that differentiate this compound from unsubstituted thienopyridine frameworks. The presence of bromine at the 4-position and chlorine at the 7-position creates a unique electronic environment that can influence both the reactivity of the molecule and its interactions with biological targets. Research in heterocyclic chemistry has demonstrated that halogen substituents can serve as directing groups for further chemical transformations and can modulate the physicochemical properties of the parent compound through inductive and resonance effects.
Physicochemical Properties Overview
The physicochemical characteristics of this compound reflect the combined influence of its fused heterocyclic structure and halogen substitution pattern. Fundamental molecular properties include a molecular weight of 248.522 atomic mass units and a monoisotopic mass of 246.885810, values that reflect the contributions of the constituent atoms including the heavy halogens. The molecular formula C₇H₃BrClNS indicates a relatively compact structure with a high degree of unsaturation arising from the aromatic ring systems.
Table 1: Fundamental Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₃BrClNS | |
| Molecular Weight | 248.522 g/mol | |
| Monoisotopic Mass | 246.885810 g/mol | |
| Chemical Abstracts Service Number | 1803571-85-8 | |
| MDL Number | MFCD28714528 |
Computational chemistry analysis reveals additional physicochemical parameters that characterize the compound's behavior in various chemical environments. The topological polar surface area of 12.89 square angstroms indicates relatively low polarity, which is consistent with the aromatic nature of the fused ring system and the presence of halogen substituents. The calculated logarithm of the partition coefficient (LogP) value of 3.7122 suggests moderate lipophilicity, indicating that the compound would be expected to have reasonable solubility in organic solvents while maintaining limited aqueous solubility.
Table 2: Computational Chemistry Parameters
| Parameter | Value | Significance |
|---|---|---|
| Topological Polar Surface Area | 12.89 Ų | Indicates molecular polarity |
| LogP | 3.7122 | Lipophilicity measure |
| Hydrogen Bond Acceptors | 2 | Potential binding sites |
| Hydrogen Bond Donors | 0 | Proton donation capability |
| Rotatable Bonds | 0 | Molecular flexibility |
Properties
IUPAC Name |
4-bromo-7-chlorothieno[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-5-3-10-7(9)6-4(5)1-2-11-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJMGIUQCYPERH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803571-85-8 | |
| Record name | 4-bromo-7-chlorothieno[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation Methods of 4-Bromo-7-chlorothieno[2,3-c]pyridine
General Synthetic Strategy
The preparation of this compound typically involves constructing the thiophene ring onto a pyridine scaffold that already contains the chlorine substituent. The bromine is introduced selectively at the 4-position or 7-position through halogenation reactions or by using halogenated precursors. Key synthetic methods include:
- Cyclization of halogenated pyridine derivatives with sulfur sources.
- Selective halogenation using reagents such as phosphorus oxyhalides or brominating agents.
- Use of oxidative and substitution reactions to install halogens at desired positions.
- Cross-coupling reactions for further functionalization.
Specific Preparation Routes
Cyclization via Sodium Sulfide-Mediated Ring Closure
A well-documented method involves the use of 2,3-dihalopyridines (e.g., 3-bromo-2-chloropyridine) that undergo Sonogashira coupling with (hetero)arylalkynes to form 2- or 3-chloro(hetero)arylethynylpyridines. Subsequent treatment with sodium sulfide (Na2S) induces cyclization to form the thieno[2,3-c]pyridine core with retention of halogen substituents.
- The process can be performed in a one-pot manner, improving yields (~40%) and reducing reaction times.
- Chlorination at the 4-position can be achieved post-cyclization by oxidation to the N-oxide using m-chloroperoxybenzoic acid (mCPBA) followed by treatment with POCl3 in chloroform at 100°C for 3 hours, yielding 4-chlorothieno[2,3-b]pyridine derivatives in high yield (~86%).
- This approach allows for regioselective halogenation crucial for obtaining the 7-chloro substituent in the target compound.
Halogenation via mCPBA Oxidation and Phosphorus Oxyhalide Treatment
Another method to selectively introduce bromine at the 7-position involves:
- Oxidation of the thieno[2,3-c]pyridine scaffold with mCPBA to form the N-oxide intermediate.
- Subsequent treatment with phosphorus oxybromide (POBr3) introduces bromine exclusively at the 7-position.
- This method provides a route to 7-bromo derivatives, which can be combined with pre-existing chlorine substituents to yield this compound.
Vilsmeier-Haack Type Reaction for Pyridine Ring Formation
The pyridine ring fused to thiophene can be constructed via a modified Vilsmeier-Haack reaction involving:
- Reaction of N-substituted acetamides with acid halides (e.g., phosphorus oxyhalides) in halogenated hydrocarbon solvents such as dichloroethane or tetrachloroethane.
- Reaction conditions typically range from 70 to 150°C under reflux or sealed vessel conditions for 1 to 6 hours.
- The acid halide may be used in excess to act as both reagent and solvent.
- This process allows formation of fused pyridine rings with controlled substitution patterns, including halogens.
Reaction Conditions and Optimization
Representative Experimental Procedure
Synthesis via Sodium Sulfide Cyclization and Halogenation
Sonogashira Coupling : React 3-bromo-2-chloropyridine with an aryl alkyne under palladium catalysis to form chloro(hetero)arylethynylpyridine intermediate.
Cyclization : Add sodium sulfide in a suitable solvent mixture (e.g., DME/hexane) at room temperature for ~40 hours or perform a one-pot reaction to form the thieno[2,3-c]pyridine core.
Oxidation : Treat the thienopyridine with mCPBA to form the N-oxide intermediate.
Halogenation : React the N-oxide with POCl3 or POBr3 in chloroform at 100°C for 3 hours to introduce chlorine or bromine at the 4- or 7-position selectively.
Purification : Isolate the product by column chromatography or recrystallization.
This sequence yields this compound with high regioselectivity and good overall yield.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical shifts corresponding to the thiophene and pyridine protons and verifies substitution patterns.
- Mass Spectrometry (MS) confirms molecular weight (248.52 g/mol for this compound).
- Chromatography (e.g., alumina or silica gel column chromatography) is used for purification and isolation of the compound from crude mixtures.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-chlorothieno[2,3-c]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as ammonia (NH3) or amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
4-Bromo-7-chlorothieno[2,3-c]pyridine has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the development of pharmaceuticals.
Industry: It is utilized in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 4-bromo-7-chlorothieno[2,3-c]pyridine exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Thieno[2,3-c]pyridine Derivatives
The structural and functional properties of 4-Bromo-7-chlorothieno[2,3-c]pyridine are influenced by the positions of its halogen substituents. Key analogs include:
Key Observations :
Pyrrolo[2,3-c]pyridine Derivatives
Replacing the thiophene ring with a pyrrole ring yields pyrrolo[2,3-c]pyridines, which are nitrogen-rich analogs with applications in anticancer research:
Key Observations :
- Electronic Effects: Pyrrolo derivatives lack sulfur, reducing electron-richness compared to thieno analogs. This may decrease π-π stacking interactions but improve solubility in polar solvents .
- Biological Activity : Pyrrolo[2,3-c]pyridines with halogen substituents (e.g., 425380-38-7) have shown cytotoxic activity against cancer cell lines, particularly those overexpressing EGFR .
Pyrimidine and Pyrrolopyrimidine Derivatives
Pyrimidine-based compounds share structural motifs with thieno/pyrrolo-pyridines but feature a six-membered ring with two nitrogen atoms:
Key Observations :
Functionalized Derivatives of this compound
Derivatives of the target compound have been synthesized to explore structure-activity relationships (SAR):
| Compound Name | CAS Number | Molecular Formula | Added Functional Group | Applications | Reference |
|---|---|---|---|---|---|
| Methyl this compound-2-carboxylate | 870238-39-4 | C₉H₅BrClNO₂S | COOCH₃ (2) | Intermediate in API synthesis |
Key Observations :
- Enhanced Reactivity : The methyl ester group at position 2 introduces a reactive site for nucleophilic substitution or hydrolysis, expanding utility in multi-step syntheses .
Biological Activity
4-Bromo-7-chlorothieno[2,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including halogen substituents and a thieno[2,3-c]pyridine framework, suggest it may serve as a valuable lead compound for drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C7H3BrClNS
- Molecular Weight : Approximately 227.52 g/mol
- Density : ~1.9 g/cm³
- Boiling Point : ~485.6 °C at 760 mmHg
The compound features a bromine atom at the 4-position and a chlorine atom at the 7-position of the thieno[2,3-c]pyridine ring, which may enhance its reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines. Its structural similarity to known anticancer agents supports further investigation into its potential as a therapeutic agent.
- Antimicrobial Properties : The presence of halogen substituents is often associated with enhanced antimicrobial activity. Compounds with similar structures have shown effectiveness against bacterial strains, indicating that this compound could also possess such properties.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study published in Molecules, researchers synthesized derivatives of thieno[2,3-c]pyridine and evaluated their anticancer properties. Among these derivatives, this compound demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, as evidenced by increased caspase activity and changes in mitochondrial membrane potential.
Case Study: Antimicrobial Activity
Another study focused on the antimicrobial properties of halogenated pyridines. The results indicated that compounds similar to this compound exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of halogen substitution in enhancing the interaction with bacterial cell membranes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications at different positions on the thieno-pyridine ring can significantly influence its potency and selectivity for various biological targets.
Table 2: Comparison with Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Bromo-thieno[3,2-d]pyrimidine | 31169-27-4 | Bromine substitution; pyrimidine structure |
| 5-Bromo-thieno[2,3-b]pyridine | Not listed | Different position for bromination |
| 7-Chloro-thieno[3,2-d]pyrimidine | 29064-76-4 | Chlorine substitution; different ring structure |
Q & A
Q. What are the recommended synthetic routes for 4-bromo-7-chlorothieno[2,3-c]pyridine, and how can intermediates be characterized?
A common approach involves halogenation of the thieno[2,3-c]pyridine scaffold. For example, 7-chlorothieno[2,3-c]pyridine (CAS 28948-58-5) is synthesized via cyclization reactions starting from substituted pyridine precursors, followed by bromination at the 4-position using reagents like N-bromosuccinimide (NBS) under controlled conditions . Key intermediates should be characterized via -NMR (to confirm substitution patterns) and LC-MS (to verify molecular weight). Purity can be assessed using HPLC with UV detection at 254 nm .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- - and -NMR : To resolve aromatic proton environments and confirm halogen positions. For example, the chlorine atom at C7 deshields adjacent protons, while bromine at C4 alters coupling constants in the thiophene ring .
- High-resolution mass spectrometry (HRMS) : To validate the molecular formula (CHBrClNS, MW 254.54 g/mol) .
- X-ray crystallography : Optional for absolute configuration determination, though challenging due to limited crystal formation in halogenated heterocycles .
Q. How can solubility and stability be optimized for in vitro assays?
this compound is sparingly soluble in aqueous buffers. Use polar aprotic solvents (e.g., DMSO) for stock solutions (10 mM), and dilute in assay buffers containing ≤1% DMSO to avoid cytotoxicity. Stability studies (24–72 hours) should monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C) .
II. Advanced Research Questions
Q. How can synthetic yield be improved for large-scale production of this compound?
Optimize bromination conditions using catalytic Lewis acids (e.g., FeCl) to enhance regioselectivity at C4. A reported protocol achieved 85% yield by reacting 7-chlorothieno[2,3-c]pyridine with NBS in acetonitrile at 0–5°C for 12 hours . Purification via flash chromatography (silica gel, hexane:EtOAc 4:1) removes unreacted starting material .
Q. What strategies mitigate contradictions in biological activity data across studies?
- Dose-response validation : Ensure consistent compound purity (≥95% by HPLC) and use standardized assays (e.g., MTT for cytotoxicity).
- Off-target profiling : Screen against kinase panels to rule out nonspecific interactions. For example, pyrrolo[2,3-c]pyridine derivatives show EGFR inhibition, which may confound results if not accounted for .
- Metabolic stability testing : Use liver microsomes to assess whether rapid degradation explains variability in IC values .
Q. How can computational modeling predict reactivity for further functionalization?
- DFT calculations : Model electrophilic aromatic substitution (EAS) sites using HOMO/LUMO maps. The 4-bromo and 7-chloro groups direct further substitution to C3 or C5 positions .
- QSPR models : Predict physicochemical properties (e.g., logP, solubility) to guide derivatization for improved bioavailability .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
